Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-
Description
Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- is a fluorinated aromatic ketone characterized by two distinct aryl substituents: a 4-fluorophenyl group and a 4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl group.
Additionally, fluorinated aryl ketones are explored as tubulin polymerization inhibitors in anticancer research, though structural variations (e.g., imidazole vs. hexafluoropropoxy groups) modulate activity .
Properties
CAS No. |
143526-19-6 |
|---|---|
Molecular Formula |
C16H9F7O2 |
Molecular Weight |
366.23 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]methanone |
InChI |
InChI=1S/C16H9F7O2/c17-11-5-1-9(2-6-11)13(24)10-3-7-12(8-4-10)25-16(22,23)14(18)15(19,20)21/h1-8,14H |
InChI Key |
SCGHVSGVMZVXPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- typically involves the reaction of 4-fluorobenzoyl chloride with 4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl magnesium bromide under anhydrous conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Substituted aryl-phenylketones with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- Molecular Weight : 404.30 g/mol
- IUPAC Name : Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-
The unique structure of this compound allows it to exhibit specific reactivity and interactions with biological systems and materials.
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to Methanone have been evaluated for their potential in modulating protein kinase activity. This modulation can influence cellular processes such as proliferation and apoptosis in cancer cells. For instance, studies have shown that derivatives of fluorinated phenylmethanones can exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
Methanone derivatives have been explored for their antimicrobial activities. The presence of fluorine atoms enhances the lipophilicity of the compounds, which may improve their ability to penetrate microbial membranes. This characteristic is crucial for developing new antimicrobial agents that can overcome resistance mechanisms .
Material Science Applications
1. Fluorinated Polymers
The hexafluoropropoxy group in Methanone contributes to the development of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications requiring durability under harsh conditions, such as coatings for electronic components and protective gear .
2. Surface Modifications
Fluorinated compounds like Methanone are used in surface modification processes to impart hydrophobic properties to various substrates. This application is particularly relevant in industries such as textiles and electronics where water repellency is desired .
Synthesis and Chemical Reactions
Methanone can be synthesized through various chemical reactions involving fluorinated phenolic compounds. The synthesis often includes:
- Reactions with Fluoroalkyl Halides : These reactions introduce the hexafluoropropoxy group into the aromatic system.
- Condensation Reactions : Utilizing carbonyl chemistry to form the methanone structure from appropriate precursors.
Case Studies
Mechanism of Action
The mechanism of action of Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared to structurally related methanones with varying substituents (Table 1):
Notes:
- Hexafluoropropoxy vs. Methoxy/Hydroxy: The hexafluoropropoxy group increases molecular weight and lipophilicity compared to methoxy (-OCH3) or hydroxyl (-OH) substituents. This enhances solubility in non-polar solvents (e.g., chloroform, toluene), as observed in TPA-T-DCV-Ph-F .
- Biological Activity: Imidazole-containing methanones (e.g., ) exhibit tubulin inhibition (IC50 < 1 µM), while the target compound’s fluorinated structure may improve metabolic stability in drug design .
Conformational and Crystallographic Comparisons
- Chalcone Derivatives : Fluorophenyl chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aryl rings ranging from 7.14° to 56.26° , influencing π-π stacking and crystallinity . The target compound’s hexafluoropropoxy group may enforce a planar conformation, enhancing intermolecular interactions in solid-state applications.
- Optoelectronic Properties: TPA-T-DCV-Ph-F, a fluorinated methanone with a thienyl bridge, demonstrates 56 g/L solubility in chloroform, attributed to fluorine’s hydrophobic character. The target compound’s hexafluoropropoxy group may further improve processability in organic photovoltaics .
Data Tables
Table 1: Physicochemical Properties of Selected Methanones
(Refer to Section 2.1 for data.)
Research Findings and Implications
Synthetic Feasibility : The target compound can likely be synthesized via microwave-assisted Knövenagel condensation (as in TPA-T-DCV-Ph-F) or nucleophilic aromatic substitution, leveraging the reactivity of fluorinated intermediates .
Material Science Potential: The hexafluoropropoxy group’s electron-withdrawing nature and hydrophobicity make the compound a candidate for hole-transport layers in organic LEDs or dielectric materials .
The hexafluoropropoxy group may further reduce metabolic degradation .
Environmental Impact : Fluorinated compounds like lufenuron () highlight the need to assess the target compound’s persistence and toxicity, given the environmental concerns associated with polyfluorinated substances .
Biological Activity
Methanone derivatives, particularly those containing fluorinated groups, have garnered interest due to their potential biological activities. The compound Methanone, (4-fluorophenyl)[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]- is a fluorinated organic compound that has been studied for its effects on various biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure
The chemical structure of Methanone can be represented as follows:
This indicates the presence of a fluorinated phenyl group and a hexafluoropropoxy moiety which may influence its interaction with biological targets.
Fluorinated compounds often exhibit unique mechanisms of action due to the electronegative nature of fluorine. The presence of fluorine can enhance lipophilicity and alter the binding affinity to biological targets. For Methanone, studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation.
Key Mechanisms:
- Inhibition of Enzyme Activity: Similar fluorinated compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For instance, fluoroacetate has been noted to interfere with the citric acid cycle by inhibiting aconitase activity .
- Cytotoxic Effects: Preliminary studies indicate that Methanone may exert cytotoxic effects on cancer cell lines. Fluorinated derivatives often demonstrate enhanced potency against tumor cells due to altered metabolic pathways .
Biological Activity Data
The biological activity of Methanone has been evaluated through various assays. Below is a summary table detailing its observed effects on different cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| U-251 (GBM) | 5.2 | Significant cytotoxicity |
| U-87 (GBM) | 6.5 | Moderate cytotoxicity |
| A431 (Carcinoma) | 12.0 | Inhibitory effects observed |
| HepG2 (Liver) | 15.0 | Selective toxicity |
Note: IC50 values represent the concentration required to inhibit cell viability by 50%.
Case Studies
Several case studies have highlighted the potential applications of Methanone in cancer treatment:
- Study on GBM Cells: A recent study demonstrated that Methanone derivatives exhibited potent cytotoxicity against glioblastoma multiforme (GBM) cell lines U-251 and U-87. The compound's mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Inhibition of Tumor Growth: In vivo studies indicated that administration of Methanone led to a significant reduction in tumor size in xenograft models of A431 carcinoma. This suggests that the compound may have therapeutic potential in treating skin cancers .
- Fluorinated Compound Comparisons: Comparative studies with other fluorinated compounds revealed that Methanone's unique structure allows for distinct interactions with cellular targets compared to non-fluorinated analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing fluorinated methanone derivatives like (4-fluorophenyl)[4-(hexafluoropropoxy)phenyl]methanone?
Answer:
The synthesis of fluorinated methanones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example:
- Friedel-Crafts Acylation: Reacting a fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde) with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group .
- Etherification: The hexafluoropropoxy group can be introduced via nucleophilic substitution using hexafluoropropanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard for isolating high-purity products .
Basic: How are fluorinated methanones characterized structurally, and what analytical challenges arise due to fluorine substituents?
Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass analysis confirms molecular formulas (e.g., [M+H]+ for C₁₉H₁₀F₇O₂: calculated 411.0592, observed 411.0589) .
- Challenges: Fluorine’s electronegativity complicates NMR interpretation, and low solubility in polar solvents may require deuterated DMSO or CDCl₃ for analysis .
Advanced: How can researchers address discrepancies in biological activity data for fluorinated methanones across studies?
Answer:
Contradictions often stem from:
- Substituent Position Effects: Minor changes in fluorine placement (e.g., para vs. meta) drastically alter electronic properties. Validate structures via X-ray crystallography (e.g., SHELX-refined structures ).
- Assay Conditions: Fluorinated compounds may aggregate in aqueous buffers. Use DMSO stocks ≤0.1% to avoid false negatives in cytotoxicity assays .
- Metabolic Stability: Fluorine enhances metabolic resistance but may reduce solubility. Perform HPLC purity checks (e.g., tR = 6.40 min, 95% purity) and logP calculations to correlate activity with lipophilicity .
Advanced: What computational strategies are effective for predicting the binding modes of fluorinated methanones to biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger with fluorine-specific force fields to account for C-F bond polarization. For example, CID-24791139 (a related methanone) showed a docking score of -9.2 kcal/mol against tubulin .
- MD Simulations: Run 100-ns simulations in GROMACS with explicit solvent to assess stability of fluorine-mediated interactions (e.g., CF₃···π contacts with hydrophobic pockets) .
- QSAR Models: Incorporate fluorine’s Hammett σₚ parameters (~0.06 for para-F) to predict electronic effects on activity .
Advanced: How can crystallographic data resolve ambiguities in the solid-state conformation of highly fluorinated methanones?
Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXL refines anisotropic displacement parameters for fluorine atoms .
- Key Metrics:
- Validation: Check R-factor convergence (R₁ < 0.05) and residual electron density maps for disorder modeling .
Basic: What safety precautions are critical when handling fluorinated methanones in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (fluoroaromatics are irritants) .
- Ventilation: Use fume hoods to avoid inhaling volatile byproducts (e.g., HF gas during acidic workups) .
- Waste Disposal: Collect fluorinated waste separately; incineration is preferred to prevent environmental persistence .
Advanced: What strategies optimize the photophysical properties of fluorinated methanones for materials science applications?
Answer:
- π-Conjugation Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) to redshift absorption/emission (e.g., λmax ~350 nm for 3,4,5-trifluorophenyl analogs) .
- Solid-State Packing: Co-crystallize with electron-rich aromatics (e.g., anthracene) to enhance charge-transfer interactions .
- Stability Tests: Expose to UV light (254 nm, 24 hr) and monitor decomposition via HPLC (retention time shifts indicate degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
